6-(thiophen-2-yl)pyridazine-3(2H)-thione
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Overview
Description
Synthesis Analysis
The synthesis of pyridazine derivatives, such as 6-(thiophen-2-yl)pyridazine-3(2H)-thione, can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . For instance, a mixture of 6-(thiophen-2-yl)pyridazin-3(2H)-one and POBr3 was heated for 6 hours at 110 to 120 °C. The mixture was then cooled to room temperature and poured onto ice-water, basified with a solution of ammonia (2 M), and stirred for 30 minutes to give a brown solid .Molecular Structure Analysis
The molecular structure of 6-(thiophen-2-yl)pyridazine-3(2H)-thione is characterized by a planar topography. In the single crystal X-ray structure of a similar compound, 3-methyl-6-(thiophen-2-yl)pyridazine, the molecule is stabilized in a planar topography by an energetically productive N-to-Sσ* interaction .Physical And Chemical Properties Analysis
6-(Thiophen-2-yl)pyridazine-3(2H)-thione is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Scientific Research Applications
Molecular Recognition and Drug Discovery
The pyridazine ring exhibits several advantageous properties:
Notably, the FDA-approved drugs relugolix (a gonadotropin-releasing hormone receptor antagonist) and deucravacitinib (an allosteric tyrosine kinase 2 inhibitor) incorporate a pyridazine ring .
Privileged Structural Element in Drug Design
The physicochemical properties of the pyridazine ring distinguish it from other azines and azoles. It can serve as a less lipophilic substitute for phenyl rings or be deployed as a scaffolding element or pharmacophoric moiety. Despite its potential, it remains underrepresented in marketed drugs .
Synthesis of Pyridazine Derivatives
Researchers have synthesized thienylpyridazine derivatives using 3-bromo-6-(thiophen-2-yl)pyridazine as a coupling component. Palladium-catalyzed Suzuki–Miyaura coupling reactions enable the creation of novel compounds .
Radical Pathways in Synthesis
The synthesis of 6-(thiophen-2-yl)pyridazine involves radical pathways, such as iminyl radical formation through single-electron-transfer processes. Understanding these mechanisms aids in designing efficient synthetic routes .
Potential Antidepressant Applications
Minaprine, an atypical antidepressant containing a 3-aminopyridazine heterocycle, was approved in France but later withdrawn due to convulsions. Its structure highlights the importance of pyridazine-based compounds in mental health research .
Safety and Hazards
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities .
Mode of Action
It’s worth noting that thiophene derivatives have been used in the synthesis of fluorescent molecular hybrids, which display highly selective fluorescent sensing properties towards certain metal ions
Result of Action
Based on the known activities of thiophene derivatives, it’s plausible that the compound could have a range of effects, including antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities .
properties
IUPAC Name |
3-thiophen-2-yl-1H-pyridazine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNXFJICHCBSLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(thiophen-2-yl)pyridazine-3(2H)-thione |
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